Dimethyl 4-hydroxyphthalate
Description
Chemical Identity and Nomenclature
This compound, identified by the Chemical Abstracts Service registry number 22479-95-4, possesses the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 grams per mole. The compound's International Union of Pure and Applied Chemistry systematic name is dimethyl 4-hydroxybenzene-1,2-dicarboxylate, which accurately reflects its structural composition consisting of a benzene ring substituted with both carboxylate ester groups and a hydroxyl functional group.
The chemical structure features a phthalic acid backbone with dimethyl ester substituents at the 1,2-positions and a hydroxyl group positioned at the 4-carbon of the aromatic ring. This structural arrangement imparts unique chemical properties that distinguish it from other members of the phthalate family. The compound's canonical Simplified Molecular Input Line Entry System notation is represented as COC(=O)C1=C(C=C(C=C1)O)C(=O)OC, providing a clear representation of its connectivity.
Table 1: Chemical Identifiers and Physical Properties of this compound
The nomenclature of this compound reflects several alternative systematic naming conventions. Beyond the International Union of Pure and Applied Chemistry designation, it is also known as 4-hydroxyphthalic acid dimethyl ester, 1,2-benzenedicarboxylic acid 4-hydroxy dimethyl ester, and dimethyl 4-hydroxy-1,2-benzenedicarboxylate. These various names all describe the same molecular entity but emphasize different aspects of its structural features, with some focusing on the phthalic acid derivation and others highlighting the benzenedicarboxylate framework.
The compound's International Chemical Identifier string, InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3, provides a complete description of its atomic connectivity and hydrogen arrangements. This standardized representation enables unambiguous identification across different chemical databases and research platforms.
Historical Context in Phthalate Research
The development of phthalate chemistry traces back to the early twentieth century, with significant milestones that established the foundation for understanding compounds like this compound. Phthalates were first introduced as commercial plasticizers in the 1920s, rapidly replacing earlier alternatives such as camphor due to their superior stability and reduced volatility. The initial commercial availability of polyvinyl chloride in 1931, coupled with the development of di(2-ethylhexyl) phthalate, marked the beginning of the modern plasticizer industry.
The historical evolution of phthalate research reveals a progression from simple ester derivatives to more complex hydroxylated variants. Early investigations focused primarily on the main chain phthalates used as plasticizers, with compounds like dimethyl phthalate serving as foundational examples of the chemical class. Dimethyl phthalate itself was recognized for its utility in various applications, including as an insect repellent and plasticizer for cellulose-based materials, establishing precedent for the broader family of dimethyl phthalate derivatives.
The recognition of this compound as a distinct compound of interest emerged more recently through environmental degradation studies. Research conducted in the late twentieth and early twenty-first centuries identified this compound as a significant intermediate in the photocatalytic and biodegradative breakdown of parent phthalate compounds. These discoveries positioned this compound not merely as a synthetic target but as an environmentally relevant species that forms naturally through transformation processes.
Table 2: Historical Milestones in Phthalate and Hydroxyphthalate Research
The scholarly investigation of hydroxylated phthalate derivatives gained momentum as analytical techniques improved and environmental concerns about phthalate persistence intensified. Researchers began to systematically study the transformation products formed during various degradation processes, leading to the characterization of compounds like this compound as key intermediates. This research direction was driven partly by regulatory pressures to understand the complete environmental fate of phthalate plasticizers and partly by scientific curiosity about the mechanisms of aromatic compound transformation.
Studies examining the photocatalytic degradation of dimethyl phthalate using titanium dioxide-based catalysts revealed that this compound forms as a primary intermediate through hydroxyl radical attack on the aromatic ring. These investigations demonstrated that hydroxylation represents a crucial step in the ultimate mineralization of phthalate compounds, with this compound serving as a bridge between the parent compound and complete breakdown products.
Industrial and Environmental Relevance
The industrial significance of this compound extends beyond its role as a degradation intermediate to encompass potential applications in specialized chemical synthesis and materials science. While not employed as a primary plasticizer like its parent dimethyl phthalate, this hydroxylated derivative offers unique reactivity profiles that make it valuable for specific synthetic applications. The presence of both ester functionalities and a phenolic hydroxyl group provides multiple sites for chemical modification, enabling its use as a building block for more complex molecular architectures.
Environmental relevance represents perhaps the most significant aspect of this compound chemistry in contemporary research. The compound's formation during the degradation of conventional phthalate plasticizers positions it as an important species in environmental transformation processes. Studies utilizing liquid phase plasma technology combined with titanium dioxide photocatalysis have demonstrated that this compound forms as a key intermediate in the breakdown of dimethyl phthalate, eventually leading to complete mineralization to carbon dioxide and water.
The environmental fate of this compound itself involves further transformation through various pathways. Research has shown that this compound can undergo additional hydroxylation reactions, leading to more highly substituted derivatives that are progressively more biodegradable. This stepwise degradation pattern suggests that this compound represents a critical transition point in the environmental processing of phthalate contaminants.
Table 3: Environmental Transformation Pathways of this compound
Contemporary environmental monitoring efforts have begun to include this compound as a target analyte in studies of phthalate contamination and remediation. The compound's detection in wastewater treatment plant effluents and environmental matrices provides evidence of active phthalate degradation processes occurring in natural and engineered systems. This information is crucial for understanding the complete environmental lifecycle of phthalate plasticizers and for developing effective remediation strategies.
The industrial production of this compound, while not conducted at the massive scale of conventional plasticizers, follows established synthetic routes involving the esterification of 4-hydroxyphthalic acid with methanol under acidic conditions. The synthetic accessibility of this compound through conventional organic chemistry techniques has facilitated its use in research applications and specialized chemical synthesis, though large-scale commercial production remains limited compared to traditional phthalate plasticizers.
Research into advanced oxidation processes for water treatment has identified this compound as both a target compound for removal and an indicator of treatment effectiveness. Studies examining the photocatalytic degradation of phthalate mixtures have shown that the formation and subsequent disappearance of this compound can serve as a marker for the progress of complete mineralization reactions. This application highlights the compound's utility in environmental engineering applications beyond its intrinsic chemical properties.
The regulatory landscape surrounding phthalate compounds continues to evolve, with increasing attention paid to transformation products and metabolites rather than solely parent compounds. This compound, as a recognized degradation intermediate, falls within this expanding scope of regulatory interest. Understanding its formation, persistence, and further transformation becomes essential for comprehensive environmental risk assessment of phthalate-containing products and materials.
Properties
IUPAC Name |
dimethyl 4-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVDRYFBGDXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177006 | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22479-95-4 | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYL 4-HYDROXYPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8KP9I1QJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of 4-Hydroxyphthalic Acid with Methanol
The most common and direct synthetic route to dimethyl 4-hydroxyphthalate is the esterification of 4-hydroxyphthalic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or thionyl chloride and involves heating the reaction mixture to promote ester formation.
-
- Catalyst: Concentrated sulfuric acid or thionyl chloride
- Temperature: Approximately 80°C to 150°C
- Reaction Time: Several hours (typically 16–20 hours for complete esterification)
- Molar Ratio: Excess methanol is used to drive the reaction to completion
Mechanism:
The esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water. The presence of excess methanol serves as a water-carrying agent, facilitating the reaction equilibrium toward ester formation.Industrial Scale:
Industrial production employs large reactors with continuous flow systems to optimize yield and efficiency. Purification is achieved through distillation or recrystallization, and activated carbon treatment is used for decoloration.
| Parameter | Typical Value | Notes |
|---|---|---|
| Catalyst | Sulfuric acid (0.2–1 wt%) | Based on weight of methanol |
| Temperature | 80–150°C | Controlled to optimize esterification |
| Reaction Time | 16–20 hours | Ensures complete conversion |
| Molar Ratio (MeOH:acid) | 1.5:1 or higher | Excess methanol drives reaction |
| Purification | Distillation, recrystallization | Activated carbon for decoloration |
Industrial Process Enhancements
- Use of excess methanol as a water-carrying agent to push the reaction to completion.
- Recovery and recycling of methanol via supergravity beds and distillation under reduced pressure to improve environmental and economic efficiency.
- Use of activated carbon for decoloration and filtration to improve product purity.
- Continuous monitoring of temperature and reaction parameters to maintain optimal conditions.
- Purity and Yield: Industrial methods achieve high purity (>99%) and yields by controlling reaction parameters and employing efficient purification techniques.
- Reaction Monitoring: Reverse phase high-performance liquid chromatography (RP-HPLC) is used to monitor the reaction progress and analyze the product purity.
- Chemical Stability: The hydroxyl group at the 4-position influences reactivity and allows for further chemical modifications such as oxidation, reduction, and substitution reactions.
- Environmental Considerations: The use of excess methanol and recovery systems reduces waste and energy consumption, aligning with green chemistry principles.
| Method Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Raw Materials | 4-Hydroxyphthalic acid, methanol | Same, with industrial-grade reagents |
| Catalyst | Sulfuric acid or thionyl chloride | Sulfuric acid (0.2–1 wt%) |
| Temperature | 80–150°C | Controlled 0–150°C with precise monitoring |
| Reaction Time | Several hours (up to 20 h) | 16–20 hours with continuous flow systems |
| Molar Ratio (MeOH:acid) | Excess methanol (≥1.5:1) | Excess methanol, recycled |
| Purification | Recrystallization, distillation | Distillation, activated carbon filtration |
| Yield and Purity | High, dependent on conditions | High (>99%) with quality control |
| Environmental Measures | Limited | Methanol recovery, reduced energy use |
The preparation of this compound is well-established through the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol. Both laboratory and industrial methods emphasize the use of excess methanol, controlled heating, and acid catalysis to achieve high yields and purity. Industrial processes incorporate advanced recovery and purification techniques to enhance efficiency and environmental sustainability. Analytical methods such as RP-HPLC support quality control and reaction monitoring. This comprehensive understanding of preparation methods supports the compound’s broad application in chemical synthesis and industrial uses.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-hydroxyphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxyphthalic acid or 4-ketophthalic acid.
Reduction: Dimethyl 4-hydroxybenzyl alcohol.
Substitution: Various substituted phthalates depending on the substituent used.
Scientific Research Applications
Scientific Research Applications
DMP-4OH has been extensively studied for its potential applications across different scientific domains:
Chemistry
- Intermediate in Organic Synthesis : DMP-4OH serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals.
Biology
- Biological Activity : Research indicates that DMP-4OH exhibits potential anticancer properties. Studies have shown its ability to inhibit cell proliferation in certain cancer cell lines, suggesting its possible application in cancer therapeutics.
Medicine
- Cell Membrane Interactions : Investigations into DMP-4OH's interactions with cellular membranes reveal its impact on signaling pathways, which may influence drug delivery systems and therapeutic efficacy.
Industry
- Production of Plasticizers and Resins : DMP-4OH is utilized in the manufacturing of plasticizers, resins, and polymeric materials, enhancing their flexibility and durability.
Environmental Significance
DMP-4OH plays a significant role in environmental chemistry as an intermediate formed during the degradation of dimethyl phthalate (DMP). Understanding its formation and degradation pathways is crucial for assessing the environmental impact of phthalates.
Photodegradation Studies
A study highlighted DMP-4OH as a significant intermediate during the photocatalytic degradation of dimethyl phthalate using titanium dioxide as a catalyst. The research emphasized the role of hydroxyl radicals in facilitating this degradation process, demonstrating DMP-4OH's relevance in environmental remediation strategies.
Anaerobic Biodegradation
In anaerobic fixed-film reactor studies, DMP-4OH exhibited promising biodegradability compared to other phthalates, with removal efficiencies reaching up to 92.5% under optimal conditions. This finding suggests its potential application in bioremediation efforts to mitigate phthalate pollution.
Kinetic Evaluations
Kinetic studies indicated that DMP-4OH could be effectively mineralized during wastewater treatment processes. This underscores its importance in environmental management strategies aimed at reducing phthalate pollution.
Mechanism of Action
The mechanism by which dimethyl 4-hydroxyphthalate exerts its effects involves interactions with cellular membranes and disruption of cell signaling mechanisms. It binds to intracellular receptors, influencing pathways related to muscle glycogen synthesis and tumor proliferation . The compound’s ability to interact with hydroxyl groups also makes it useful in analytical chemistry for detecting hydroxyl groups in various substrates.
Comparison with Similar Compounds
Physicochemical Properties:
- Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors .
- Topological Polar Surface Area (TPSA) : 66.8 Ų .
- LogP (Partition Coefficient) : Experimental LogP values range from 1.25 (iLOGP) to 1.77 (XLOGP3) , indicating moderate lipophilicity .
- Solubility : Estimated solubility in water is 2.01 mg/mL (LogS = -2.17) .
The compound is synthesized via asymmetric Diels-Alder reactions involving chiral acetylenic diesters, as demonstrated in studies yielding 67%–36% isolated product purity .
Comparison with Structurally Similar Compounds
Diethyl 4-Hydroxyphthalate (CAS: 64139-21-5)
Diisopropyl 4-Hydroxyphthalate
Dimethyl 4-Fluorophthalate (CAS: N/A)
Dimethyl 4-Hydroxyisophthalate (CAS: 5985-24-0)
- Structural Isomerism : The hydroxyl group is on the isophthalate (1,3-dicarboxylate) backbone instead of the phthalate (1,2-dicarboxylate).
- Molecular Formula : C₁₀H₁₀O₅ (same as dimethyl 4-hydroxyphthalate).
- Impact on Properties : Altered hydrogen bonding and solubility due to positional isomerism. The TPSA is similar (~66.8 Ų), but melting points and crystallinity differ significantly .
Data Table: Comparative Analysis of Key Parameters
Research Findings and Functional Differences
Environmental and Industrial Use
Biological Activity
Dimethyl 4-hydroxyphthalate (DMP-4OH) is a compound that has garnered attention due to its biological activity and potential implications in environmental and health-related studies. This article delves into the compound's biological interactions, mechanisms of action, and its significance in various biochemical pathways.
Chemical Structure and Properties
This compound is an ester derived from 4-hydroxyphthalic acid and methanol. Its chemical structure features a hydroxyl group at the 4-position, which plays a crucial role in its reactivity and biological activity. This hydroxyl group allows for specific interactions within biological systems that are not possible with other phthalates.
Target Interactions
DMP-4OH interacts with various nuclear receptors involved in endocrine signaling, impacting the hypothalamic-pituitary-gonadal (HPG) axis and other neuroendocrine pathways. This interaction can lead to dysregulation of hormonal functions, which is critical for neurodevelopmental processes.
Biochemical Pathways
The compound participates in several biochemical reactions, particularly those involving oxidative stress. It has been shown to react with hydroxyl radicals, leading to the formation of hydroxylated derivatives that can activate or inhibit specific enzymes. This modulation influences cellular signaling pathways and gene expression, affecting overall cellular metabolism .
Cellular Impact
Research indicates that DMP-4OH can influence various cellular processes, including:
- Cell Signaling : Alters pathways related to hormone signaling.
- Gene Expression : Modulates the expression of genes involved in development and metabolism.
- Oxidative Stress : Contributes to oxidative stress through its interactions with reactive oxygen species (ROS), which can lead to cellular damage .
Toxicological Profile
DMP-4OH exhibits low acute toxicity in animal studies. It has been observed to have minimal skin irritant effects and does not significantly induce genotoxicity. However, it may affect kidney function at higher doses . Long-term exposure studies suggest a need for further investigation into its chronic effects on health.
Environmental Significance
DMP-4OH is also relevant in environmental chemistry, particularly as an intermediate product formed during the degradation of dimethyl phthalate (DMP). Understanding its formation and degradation pathways is essential for assessing the environmental impact of phthalates .
Research Findings and Case Studies
Several studies highlight the biological activity of DMP-4OH:
- Photodegradation Studies : DMP-4OH was identified as a significant intermediate during the photocatalytic degradation of dimethyl phthalate using titanium dioxide (TiO2) as a catalyst. The study emphasized the role of hydroxyl radicals in facilitating this degradation process .
- Anaerobic Biodegradation : In anaerobic fixed-film reactor studies, DMP-4OH showed promising results regarding its biodegradability compared to other phthalates. Removal efficiencies reached up to 92.5% under optimal conditions, indicating its potential for bioremediation applications .
- Kinetic Evaluations : Kinetic studies demonstrated that DMP-4OH could be effectively mineralized in wastewater treatment processes, underscoring its relevance in environmental management strategies aimed at reducing phthalate pollution .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing dimethyl 4-hydroxyphthalate in a laboratory setting?
this compound is typically synthesized via esterification of 4-hydroxyphthalic acid with methanol under acidic catalysis. A common approach involves refluxing equimolar amounts of 4-hydroxyphthalic acid and methanol in the presence of sulfuric acid (0.5-1% v/v) at 60-80°C for 6-8 hours. Post-reaction, neutralize the catalyst with sodium bicarbonate, extract the product using ethyl acetate, and purify via recrystallization from ethanol. Confirm purity using melting point analysis (literature range: ~120-122°C) and thin-layer chromatography (TLC) with a silica gel plate and ethyl acetate/hexane (3:7) as the mobile phase .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : Use FT-IR to identify hydroxyl (broad peak ~3200-3400 cm⁻¹) and ester carbonyl (sharp peak ~1720 cm⁻¹) groups. NMR (¹H and ¹³C) provides structural confirmation, with methyl ester protons appearing as singlets at ~3.8-3.9 ppm .
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity. GC-MS is suitable for volatility studies, though derivatization may be needed .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting behavior and thermal stability .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 mask) if aerosol generation is likely .
- Ventilation : Work in a fume hood to minimize inhalation risks. Avoid skin contact, as phthalates may exhibit endocrine-disrupting potential .
- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose as hazardous waste. Avoid release into waterways due to potential ecological toxicity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Experimental Design : Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hours).
- Analysis : Quantify degradation using HPLC-UV. Monitor hydrolysis products (e.g., 4-hydroxyphthalic acid) via LC-MS.
- Data Interpretation : Calculate degradation kinetics (pseudo-first-order rate constants) and assess Arrhenius behavior for temperature dependence. Compare results with computational models (e.g., QSAR) .
Q. What analytical challenges arise when detecting trace levels of this compound in environmental samples, and how can they be mitigated?
- Matrix Interference : Co-eluting compounds in soil/water extracts can obscure detection. Use solid-phase extraction (SPE) with C18 cartridges and gradient elution for cleanup .
- Sensitivity : Enhance detection limits (<1 ppb) via derivatization (e.g., silylation for GC-MS) or advanced detectors (e.g., tandem MS).
- Validation : Include recovery studies (spiked samples) and internal standards (e.g., deuterated phthalates) to validate accuracy .
Q. How can contradictory data on the compound’s toxicity be addressed in cumulative risk assessments?
- Mechanistic Studies : Investigate receptor-binding affinity (e.g., estrogen receptor alpha) using in vitro assays (e.g., luciferase reporter gene assays). Compare with structural analogs to identify structure-activity relationships .
- Dose-Response Modeling : Conduct subchronic rodent studies (28-90 days) to establish NOAEL/LOAEL. Integrate pharmacokinetic data (e.g., hepatic metabolism) to refine interspecies extrapolation .
- Uncertainty Analysis : Apply Monte Carlo simulations to account for variability in exposure pathways and population susceptibility .
Q. What strategies are effective for substituting this compound in polymer formulations while maintaining material performance?
- Alternative Screening : Test bio-based plasticizers (e.g., citrates, sebacates) for compatibility via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).
- Performance Metrics : Compare tensile strength, glass transition temperature (Tg), and leachability under accelerated aging conditions.
- Toxicity Profiling : Prioritize alternatives with lower endocrine-disrupting potential using ToxCast/Tox21 high-throughput screening data .
Methodological Notes
- Data Sources : Prioritize authoritative databases (NIST, PubChem, ECHA) for physicochemical and toxicological data .
- Instrument Calibration : Regularly validate analytical equipment using certified reference materials (e.g., NIST SRM 84L) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing approvals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
